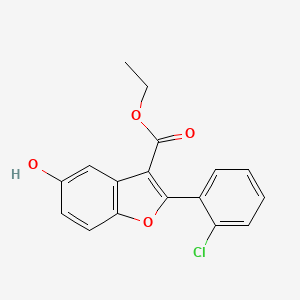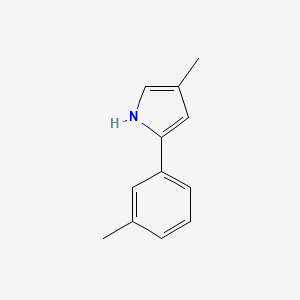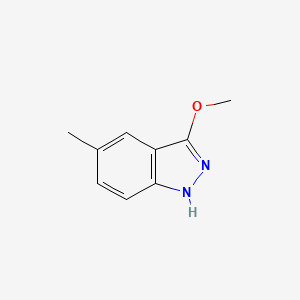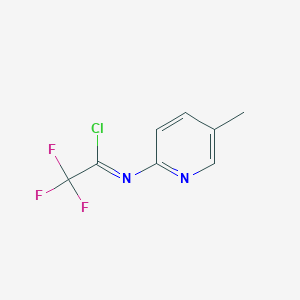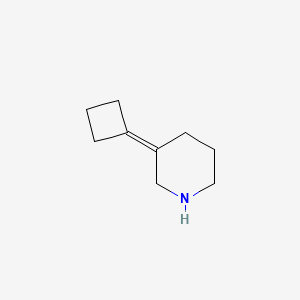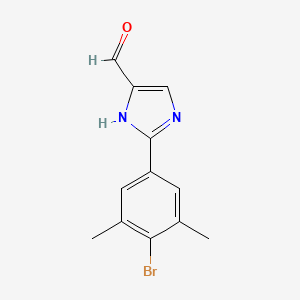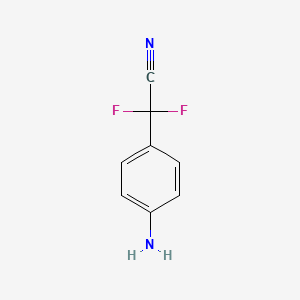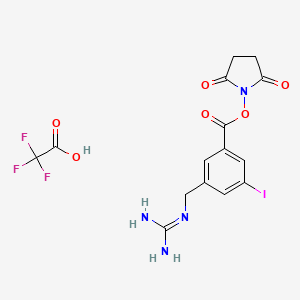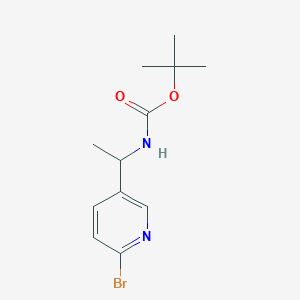
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridyl, undergoes bromination to introduce a bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Protection of Ethanamine: The ethanamine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting ethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The brominated pyridine derivative is then coupled with the Boc-protected ethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate (K2CO3), and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Complex organic molecules with extended carbon chains or rings.
Aplicaciones Científicas De Investigación
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amine group can participate in binding interactions, influencing the compound’s biological activity and chemical reactivity.
Comparación Con Compuestos Similares
1-(6-Bromo-3-pyridyl)-4-methylpiperazine: Similar structure with a piperazine ring instead of an ethanamine group.
1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine: Contains a piperazine ring and a Boc-protected methyl group.
Uniqueness: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is unique due to its specific combination of a brominated pyridine ring and a Boc-protected ethanamine group
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(6-bromopyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) |
Clave InChI |
HXGKAZWMOWMWKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



